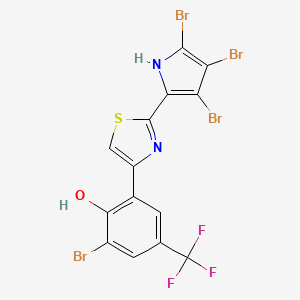
Antibacterial agent 182
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 182 involves the design and creation of thiazolyl-halogenated pyrroles or pyrazoles. . The reaction conditions typically involve the use of brominating agents and thiazole precursors under controlled temperatures and solvent conditions to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the bromination and thiazole introduction steps, ensuring consistent quality control, and employing efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 182 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its antibacterial activity.
Substitution: Halogenated derivatives of this compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 182 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of thiazolyl-halogenated pyrroles and pyrazoles.
Biology: The compound is used to investigate the mechanisms of biofilm inhibition and antibacterial activity against resistant bacterial strains.
Medicine: this compound is explored for its potential use in developing new antibacterial therapies, particularly for infections caused by drug-resistant bacteria.
Wirkmechanismus
The mechanism of action of antibacterial agent 182 involves its interaction with bacterial cell membranes and inhibition of biofilm formation. The compound disrupts the integrity of bacterial membranes, leading to cell lysis and death. Additionally, it interferes with the signaling pathways involved in biofilm formation, preventing the establishment and growth of bacterial biofilms .
Vergleich Mit ähnlichen Verbindungen
Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Daptomycin: A lipopeptide antibiotic effective against Gram-positive bacteria.
Linezolid: An oxazolidinone antibiotic used for treating infections caused by resistant Gram-positive bacteria.
Comparison: Antibacterial agent 182 is unique in its dual action of disrupting bacterial membranes and inhibiting biofilm formation, which is not a common feature among the similar compounds listed above. This dual mechanism enhances its effectiveness against resistant bacterial strains and biofilm-associated infections .
Eigenschaften
Molekularformel |
C14H5Br4F3N2OS |
|---|---|
Molekulargewicht |
625.9 g/mol |
IUPAC-Name |
2-bromo-6-[2-(3,4,5-tribromo-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H5Br4F3N2OS/c15-6-2-4(14(19,20)21)1-5(11(6)24)7-3-25-13(22-7)10-8(16)9(17)12(18)23-10/h1-3,23-24H |
InChI-Schlüssel |
YPKDZQSLRWNKIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=CSC(=N2)C3=C(C(=C(N3)Br)Br)Br)O)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



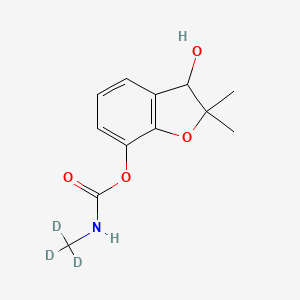
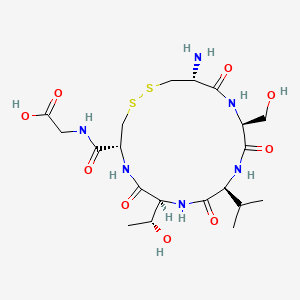
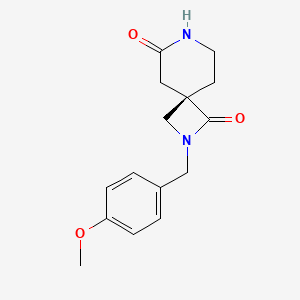
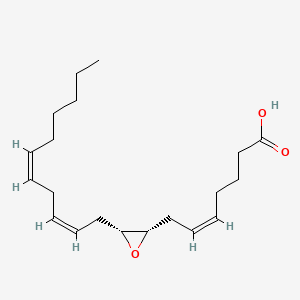
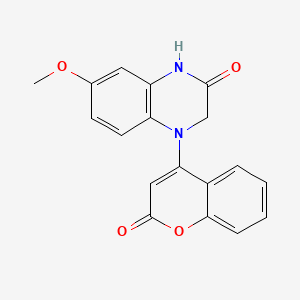
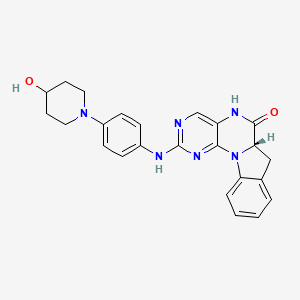
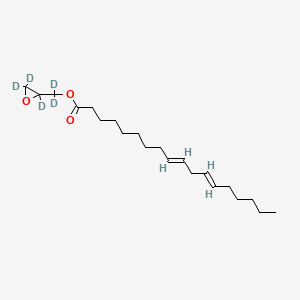
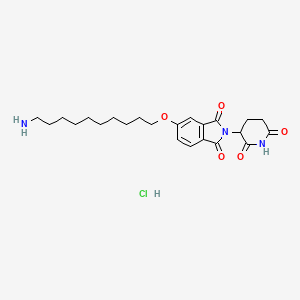


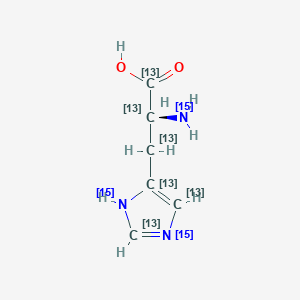

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
